1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine
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Overview
Description
1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a thiolane ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the thiolane ring and the amine group. One common method involves the reaction of a suitable pyrrolidine precursor with a thiolane derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial process may also involve purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine.
Thiolane derivatives: Compounds containing the thiolane ring, such as thiolane-3-carboxylic acid, are also similar.
Uniqueness
This compound is unique due to the combination of the pyrrolidine and thiolane rings in its structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C9H18N2S |
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Molecular Weight |
186.32 g/mol |
IUPAC Name |
1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H18N2S/c1-11-4-2-8(6-11)10-9-3-5-12-7-9/h8-10H,2-7H2,1H3 |
InChI Key |
LBIXELSFLKJYNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NC2CCSC2 |
Origin of Product |
United States |
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